Ethyl 2-bromo-5-nitrobenzoate
Overview
Description
Ethyl 2-bromo-5-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and nitro groups, respectively, and the carboxyl group is esterified with ethanol. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-5-nitrobenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:
Nitration: Benzoic acid is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Bromination: The nitrated benzoic acid is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the carboxyl group.
Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and bromination steps, and efficient separation and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-5-nitrobenzoate or 2-thio-5-nitrobenzoate.
Reduction: 2-bromo-5-aminobenzoate.
Ester Hydrolysis: 2-bromo-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-5-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.
Material Science: In the synthesis of polymers and other materials with specific properties.
Biological Studies: As a probe to study enzyme activities and biochemical pathways involving esterases and nitroreductases.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-nitrobenzoate in chemical reactions involves:
Electrophilic Substitution: The bromine atom acts as an electrophile, making the compound susceptible to nucleophilic attack.
Reduction: The nitro group undergoes reduction through electron transfer processes facilitated by reducing agents.
Ester Hydrolysis: The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and ethanol.
Comparison with Similar Compounds
Ethyl 3-bromo-5-nitrobenzoate: Similar structure but with the bromine atom at the meta position relative to the nitro group.
Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
2-Bromo-5-nitrobenzoic acid: The carboxyl group is not esterified.
Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. The ethyl ester group also provides different solubility and reactivity characteristics compared to similar compounds with different ester groups or without esterification.
Properties
IUPAC Name |
ethyl 2-bromo-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNRCVNPZZVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611255 | |
Record name | Ethyl 2-bromo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208176-31-2 | |
Record name | Ethyl 2-bromo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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